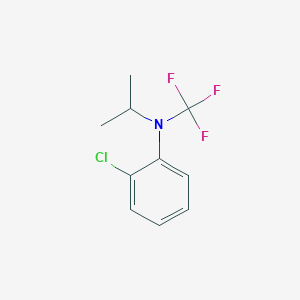
2-chloro-N-isopropyl-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11ClF3N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by isopropyl and trifluoromethyl groups, and one hydrogen atom on the benzene ring is replaced by a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-isopropyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with isopropylamine and trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and precise control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-isopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Applications De Recherche Scientifique
2-chloro-N-isopropyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-chloro-N-isopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-methyl-N-(trifluoromethyl)aniline
- 2-chloro-N-ethyl-N-(trifluoromethyl)aniline
- 2-chloro-N-isopropyl-N-(difluoromethyl)aniline
Uniqueness
2-chloro-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the presence of both isopropyl and trifluoromethyl groups. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity compared to similar compounds with different alkyl groups. This makes it particularly valuable in applications where these properties are desired .
Propriétés
Formule moléculaire |
C10H11ClF3N |
|---|---|
Poids moléculaire |
237.65 g/mol |
Nom IUPAC |
2-chloro-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11ClF3N/c1-7(2)15(10(12,13)14)9-6-4-3-5-8(9)11/h3-7H,1-2H3 |
Clé InChI |
KFLSNNSLAACELK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC=CC=C1Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















